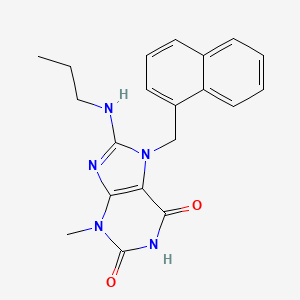![molecular formula C8H15N3O B2546036 1-[1-(Propan-2-yl)-1H-1,2,3-triazol-4-yl]propan-2-ol CAS No. 2060062-89-5](/img/structure/B2546036.png)
1-[1-(Propan-2-yl)-1H-1,2,3-triazol-4-yl]propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[1-(Propan-2-yl)-1H-1,2,3-triazol-4-yl]propan-2-ol is a compound belonging to the class of 1,2,3-triazoles, which are known for their diverse applications in pharmaceuticals, agrochemicals, and material sciences . The triazole ring is a five-membered heterocyclic structure containing three nitrogen atoms, which imparts unique chemical properties to the compound .
Wissenschaftliche Forschungsanwendungen
1-[1-(Propan-2-yl)-1H-1,2,3-triazol-4-yl]propan-2-ol has a wide range of scientific research applications:
Wirkmechanismus
Target of Action
Compounds with similar structures, such as 1,2,3-triazoles, have been found to exhibit antifungal activity . They are known to interact with enzymes in fungal cells, disrupting their normal function .
Mode of Action
It is suggested that similar compounds interact with their targets by forming bonds, leading to changes in the target’s structure and function .
Biochemical Pathways
Related compounds have been shown to interfere with the synthesis of essential components in fungal cells, leading to cell death .
Result of Action
Based on the antifungal activity of similar compounds, it can be inferred that the compound may lead to the disruption of essential cellular processes in fungi, resulting in cell death .
Vorbereitungsmethoden
The synthesis of 1-[1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]propan-2-ol typically involves “click” chemistry, a copper(I)-catalyzed azide-alkyne cycloaddition reaction . This method is favored for its high efficiency, selectivity, and mild reaction conditions. The general synthetic route includes the following steps:
Preparation of Alkyne and Azide Precursors: The alkyne precursor can be synthesized from propargyl alcohol, while the azide precursor is derived from an appropriate alkyl halide.
Click Reaction: The alkyne and azide precursors undergo cycloaddition in the presence of a copper(I) catalyst to form the 1,2,3-triazole ring.
Purification: The product is purified using techniques such as column chromatography to obtain the desired compound in high yield and purity.
Industrial production methods may involve scaling up the click chemistry process, optimizing reaction conditions, and employing continuous flow reactors to enhance efficiency and yield .
Analyse Chemischer Reaktionen
1-[1-(Propan-2-yl)-1H-1,2,3-triazol-4-yl]propan-2-ol undergoes various chemical reactions, including:
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., copper(I) iodide), and specific temperature and pressure conditions to optimize the reaction outcomes . Major products formed from these reactions depend on the specific reagents and conditions employed.
Vergleich Mit ähnlichen Verbindungen
1-[1-(Propan-2-yl)-1H-1,2,3-triazol-4-yl]propan-2-ol can be compared with other similar compounds, such as:
1,2,3-Triazole Derivatives: These compounds share the triazole ring structure and exhibit similar chemical properties and biological activities.
Imidazole Derivatives: Imidazoles also contain a five-membered ring with nitrogen atoms and are known for their diverse applications in pharmaceuticals and agrochemicals.
Tetrazole Derivatives: Tetrazoles have a similar ring structure but with four nitrogen atoms, and they are used in various chemical and biological applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Eigenschaften
IUPAC Name |
1-(1-propan-2-yltriazol-4-yl)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3O/c1-6(2)11-5-8(9-10-11)4-7(3)12/h5-7,12H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRACIMISJNKUEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(N=N1)CC(C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![[1H-1,2,3-Benzotriazol-1-yl(phenyl)methyl]dibenzylamine](/img/structure/B2545954.png)
![5-fluoro-2-methoxy-N-(13-oxo-6,7,7a,8,9,10,11,13-octahydrobenzo[b]pyrido[1,2-e][1,5]oxazocin-2-yl)benzenesulfonamide](/img/structure/B2545956.png)



![Cyclohex-3-en-1-yl(4-(thiazol-2-yloxy)-[1,4'-bipiperidin]-1'-yl)methanone oxalate](/img/structure/B2545964.png)

![9-(4-ethylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2545968.png)


![5-[3-(3-chloro-4-ethoxyphenyl)-1H-pyrazol-5-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2545971.png)

![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2545974.png)

